molecular formula C9H10BF4KO2 B13487600 Potassium trifluoro(2-fluoro-3-(2-methoxyethoxy)phenyl)borate

Potassium trifluoro(2-fluoro-3-(2-methoxyethoxy)phenyl)borate

Cat. No.: B13487600
M. Wt: 276.08 g/mol
InChI Key: DZZGFSCMULRVMN-UHFFFAOYSA-N
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Description

Potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is part of the organoboron family, which is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2). This reaction is carried out under controlled conditions to ensure the formation of the desired trifluoroborate salt . The general reaction scheme is as follows:

    Starting Material: A boronic acid derivative.

    Reagent: Potassium bifluoride (KHF2).

    Conditions: The reaction is usually performed in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the production of potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide exerts its effects is primarily through its role as a boron source in cross-coupling reactions. The compound participates in the Suzuki–Miyaura coupling by undergoing transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved include the palladium catalyst and the organic substrates used in the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other trifluoroborate salts. This uniqueness makes it particularly valuable in certain synthetic applications where other compounds may not perform as effectively .

Properties

Molecular Formula

C9H10BF4KO2

Molecular Weight

276.08 g/mol

IUPAC Name

potassium;trifluoro-[2-fluoro-3-(2-methoxyethoxy)phenyl]boranuide

InChI

InChI=1S/C9H10BF4O2.K/c1-15-5-6-16-8-4-2-3-7(9(8)11)10(12,13)14;/h2-4H,5-6H2,1H3;/q-1;+1

InChI Key

DZZGFSCMULRVMN-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C(=CC=C1)OCCOC)F)(F)(F)F.[K+]

Origin of Product

United States

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